1-(1,3-benzoxazol-2-yl)-N-({[2,3'-bipyridine]-3-yl}methyl)pyrrolidine-2-carboxamide
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Overview
Description
N-([2,3’-bipyridin]-3-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source . This method allows for the efficient formation of oxazole derivatives, which can then be further functionalized to incorporate the bipyridine and pyrrolidine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-3-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-([2,3’-bipyridin]-3-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to metal ions in coordination complexes, influencing their reactivity and stability. In biological systems, the compound can interact with cellular proteins and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine-based compounds: These compounds share structural similarities with N-([2,3’-bipyridin]-3-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide and exhibit similar photophysical properties.
Benzoxazole derivatives: Compounds like 2-(2-aminophenyl) benzoxazole have comparable chemical structures and biological activities.
Uniqueness
N-([2,3’-bipyridin]-3-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide stands out due to its unique combination of bipyridine, benzoxazole, and pyrrolidine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c29-22(26-15-17-7-4-12-25-21(17)16-6-3-11-24-14-16)19-9-5-13-28(19)23-27-18-8-1-2-10-20(18)30-23/h1-4,6-8,10-12,14,19H,5,9,13,15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGYFAKVPZRDFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=C(N=CC=C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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